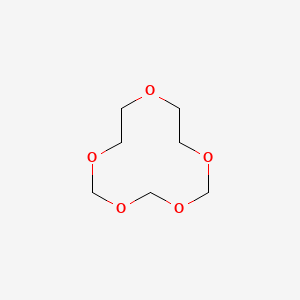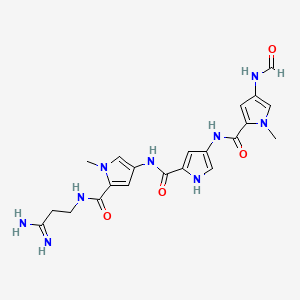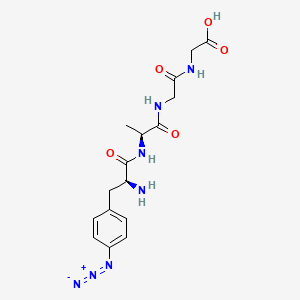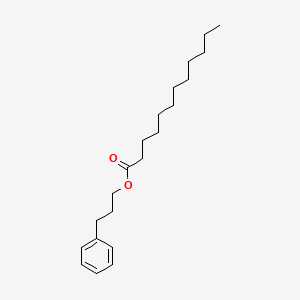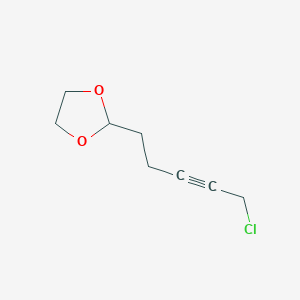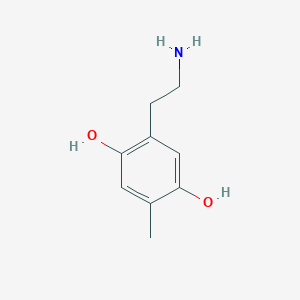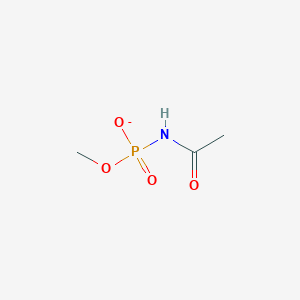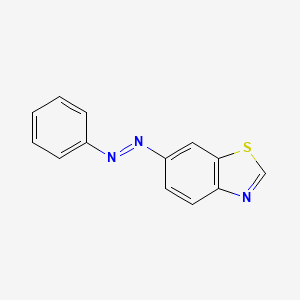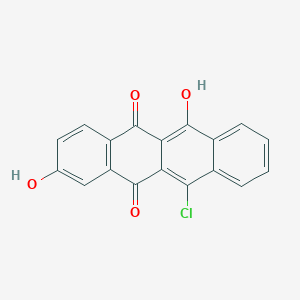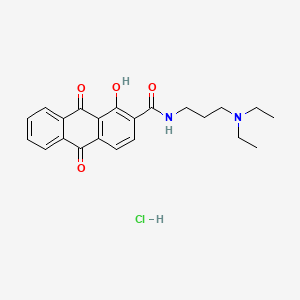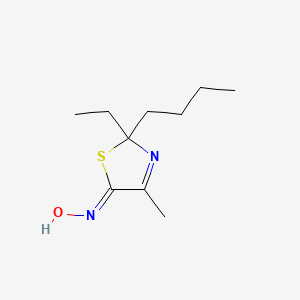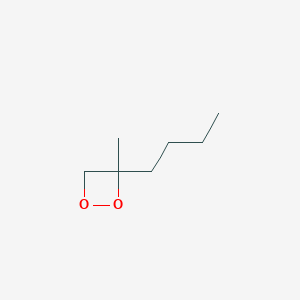
3-Butyl-3-methyl-1,2-dioxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-3-methyl-1,2-dioxetane is an organic compound belonging to the class of dioxetanes, which are four-membered cyclic peroxides. These compounds are known for their unique chemical properties, particularly their ability to undergo chemiluminescent decomposition, emitting light as a result of the reaction. This property makes dioxetanes, including this compound, of significant interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3-methyl-1,2-dioxetane typically involves the reaction of suitable alkenes with singlet oxygen. One common method is the photooxygenation of 3-butyl-3-methyl-1-butene in the presence of a photosensitizer. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxetane.
Industrial Production Methods: While the industrial production of this compound is not as widespread as other chemicals, it can be scaled up using similar photooxygenation techniques. The key is to maintain precise control over the reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: 3-Butyl-3-methyl-1,2-dioxetane undergoes several types of chemical reactions, including:
Thermal Decomposition: This reaction leads to the formation of carbonyl compounds, often producing excited state molecules that emit light.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to its decomposition reactions.
Substitution Reactions: Under specific conditions, substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Thermal Decomposition: Typically carried out at elevated temperatures, often in the presence of a catalyst to facilitate the reaction.
Oxidation: Strong oxidizing agents can be used, although care must be taken to avoid complete decomposition.
Substitution: Various nucleophiles can be employed under controlled conditions to achieve substitution.
Major Products Formed:
Carbonyl Compounds: The primary products of thermal decomposition are carbonyl compounds, such as aldehydes and ketones.
Substituted Derivatives: Depending on the reagents used, various substituted dioxetanes can be synthesized.
科学的研究の応用
3-Butyl-3-methyl-1,2-dioxetane has several applications in scientific research:
Chemiluminescence Studies: Due to its ability to emit light upon decomposition, it is widely used in chemiluminescence research.
Biological Imaging: The compound’s light-emitting properties make it useful in biological imaging techniques, particularly in detecting specific biomolecules.
Chemical Sensors: It is used in the development of chemical sensors that rely on light emission for detection.
Material Science: The compound is explored for its potential in developing new materials with unique light-emitting properties.
作用機序
The primary mechanism of action for 3-Butyl-3-methyl-1,2-dioxetane involves its thermal decomposition. Upon heating, the peroxide bond in the dioxetane ring breaks, leading to the formation of two carbonyl fragments. One of these fragments is often in an excited state, which then relaxes to the ground state by emitting light. This chemiluminescent process is a key feature of the compound’s behavior.
類似化合物との比較
- 3-Methyl-3-ethyl-1,2-dioxetane
- 3-Methyl-3-propyl-1,2-dioxetane
- 3-Methyl-3-tert-butyl-1,2-dioxetane
Comparison: 3-Butyl-3-methyl-1,2-dioxetane is unique due to its specific substituents, which influence its stability and reactivity. Compared to other dioxetanes, it may exhibit different thermal decomposition rates and light emission intensities. The butyl and methyl groups provide a balance between steric hindrance and electronic effects, making it a valuable compound for studying the fundamental aspects of dioxetane chemistry.
特性
CAS番号 |
86954-70-3 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
3-butyl-3-methyldioxetane |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-7(2)6-8-9-7/h3-6H2,1-2H3 |
InChIキー |
ZUPBPGWNCMSUSC-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(COO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



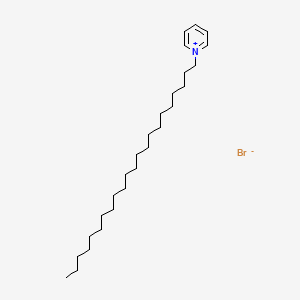
![(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium](/img/structure/B14415430.png)
